6-Chloro-3-(chloromethyl)-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLUPICHOKZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-38-9 | |
| Record name | 6-chloro-3-(chloromethyl)-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 6 Chloro 3 Chloromethyl 2 Methylpyridine and Analogues
Established Synthetic Pathways to Chloromethylpyridines
Established synthetic routes to chloromethylpyridines, including the target compound, primarily rely on the functionalization of readily available pyridine (B92270) precursors. These methods often involve multi-step sequences, including acylation, chlorination, and rearrangement reactions.
Friedel-Crafts Acylation Strategies from Picoline Precursors
While direct Friedel-Crafts acylation to introduce a chloromethyl group onto a picoline ring is not a commonly employed strategy due to the high reactivity of chloromethylating agents and potential side reactions with the pyridine nitrogen, a multi-step approach involving an initial Friedel-Crafts acylation has been successfully utilized. This strategy typically involves the acylation of a picoline precursor to introduce a ketone, which is then further functionalized.
A representative multi-step synthesis starting with a picoline derivative, such as 2-picoline, involves the following key transformations:
Friedel-Crafts Acylation: The picoline precursor undergoes a Friedel-Crafts acylation reaction with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This step introduces an acetyl group onto the pyridine ring. For instance, the acylation of 2-picoline can yield 2-methyl-6-acetylpyridine. researchgate.net
Reduction: The resulting acetylpyridine is then reduced to the corresponding hydroxymethyl derivative. Common reducing agents for this transformation include sodium borohydride.
Chlorination: The final step involves the conversion of the hydroxymethyl group to a chloromethyl group using a suitable chlorinating agent, such as thionyl chloride. researchgate.net
This multi-step approach, while not a direct acylation to the final product, provides a reliable and scalable route to chloromethylpyridines from simple picoline precursors.
Table 1: Multi-step Synthesis via Friedel-Crafts Acylation
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | 2-Picoline, Acylating Agent (e.g., Acetyl Chloride), Lewis Acid (e.g., AlCl₃), 50-100°C | 2-Methyl-6-acetylpyridine |
| 2 | Reduction | 2-Methyl-6-acetylpyridine, Reducing Agent (e.g., NaBH₄), 50-90°C | 2-Methyl-6-(hydroxymethyl)pyridine |
| 3 | Chlorination | 2-Methyl-6-(hydroxymethyl)pyridine, Chlorinating Agent (e.g., Thionyl Chloride), -20 to -5°C | 2-Methyl-6-(chloromethyl)pyridine hydrochloride |
Chlorination Reactions of Methylpyridine Derivatives
Direct chlorination of methylpyridine precursors is a more direct approach to introduce chlorine atoms onto either the pyridine ring or the methyl side chains. The selectivity of these reactions is highly dependent on the reaction conditions and the nature of the chlorinating agent.
Direct chlorination of a suitable precursor, such as 2,3-dimethylpyridine (2,3-lutidine), can be a key step in the synthesis of 6-chloro-3-(chloromethyl)-2-methylpyridine. This process typically involves radical chlorination, where chlorine radicals selectively abstract hydrogen atoms from the methyl groups.
The reaction of 2,3-lutidine (B1584814) with chlorine gas, often initiated by UV light or a radical initiator, can lead to a mixture of chlorinated products. The selectivity of the chlorination is a significant challenge, as both methyl groups and the pyridine ring can be chlorinated. However, by carefully controlling the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, it is possible to favor the formation of the desired monochlorinated product at the 3-methyl position after initial chlorination of the ring at the 6-position. The synthesis of the precursor, 6-chloro-2,3-dimethylpyridine (B1314112), is a critical first step in this approach.
Table 2: Direct Chlorination of a Methylpyridine Derivative
| Starting Material | Chlorinating Agent | Conditions | Major Product(s) |
| 2,3-Lutidine | Chlorine (Cl₂) | UV irradiation or Radical Initiator (e.g., AIBN), controlled temperature | Mixture of chlorinated lutidines, including 6-chloro-2,3-dimethylpyridine and side-chain chlorinated products |
A more selective method for introducing the chloromethyl group involves the conversion of a hydroxymethylpyridine precursor using specific chlorine transfer reagents. This two-step approach consists of first introducing a hydroxymethyl group, followed by its chlorination.
Thionyl Chloride: Thionyl chloride (SOCl₂) is a widely used and effective reagent for the conversion of primary alcohols, such as 6-chloro-2-methyl-3-hydroxymethylpyridine, to the corresponding chlorides. wikipedia.org The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the work-up procedure. nih.gov The reaction is often carried out in the presence of a base, like pyridine, to neutralize the generated HCl. arkat-usa.org
Cyanuric Chloride Adducts: As a milder and greener alternative to thionyl chloride, cyanuric chloride ((NCCl)₃) has emerged as an effective reagent for the chlorination of alcohols. wikipedia.org Cyanuric chloride reacts with dimethylformamide (DMF) to form a Vilsmeier-type reagent, which then activates the alcohol for nucleophilic substitution by chloride. A significant advantage of this method is that the byproduct, cyanuric acid, is a solid that can be easily filtered off, simplifying the purification of the desired chloromethylpyridine. wikipedia.org This method is particularly useful when dealing with sensitive substrates that might be prone to degradation under the harsher conditions of thionyl chloride.
Table 3: Chlorination of 6-chloro-2-methyl-3-hydroxymethylpyridine
| Reagent | Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine), various solvents | High reactivity, gaseous byproducts | Harsh conditions, potential for side reactions |
| Cyanuric Chloride/DMF | Milder conditions, often at room temperature | Milder, solid byproduct for easy removal, greener | May require longer reaction times |
Multi-Step Synthesis from Substituted Pyridines
A robust and versatile approach to this compound involves a multi-step synthesis starting from a readily available substituted pyridine, such as 2,3-lutidine. This strategy allows for the controlled and sequential introduction of the required functional groups. A plausible synthetic route is outlined below:
N-Oxidation: The synthesis commences with the N-oxidation of 2,3-lutidine using an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). This step activates the pyridine ring for subsequent electrophilic substitution.
Regioselective Chlorination: The resulting 2,3-dimethylpyridine N-oxide is then subjected to chlorination. The N-oxide group directs the chlorination primarily to the 6-position of the pyridine ring, yielding 6-chloro-2,3-dimethylpyridine N-oxide.
Boekelheide Rearrangement: The 3-methyl group is then functionalized to a hydroxymethyl group via the Boekelheide rearrangement. This reaction involves treating the N-oxide with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA). The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement of an O-acylated intermediate, followed by hydrolysis to afford 6-chloro-3-hydroxymethyl-2-methylpyridine.
Final Chlorination: The synthesis is completed by the chlorination of the hydroxymethyl group to the desired chloromethyl group using a suitable chlorinating agent, such as thionyl chloride or cyanuric chloride, as previously described.
This multi-step pathway offers excellent control over the regiochemistry and allows for the synthesis of the target molecule with high purity.
Advanced and Green Synthetic Approaches
Trichloroisocyanuric Acid (TCCA) as a Green Chlorinating Agent: Trichloroisocyanuric acid has been investigated as an environmentally friendly alternative for the chlorination of methylpyridines. TCCA is a stable, non-volatile solid that is safer to handle than gaseous chlorine. It can be used for both ring and side-chain chlorination under specific conditions. For instance, the allylic chlorination of a methylsulfonyl-substituted methylpyridine has been successfully achieved using TCCA. chemscene.com
Photochemical Chlorination: Photochlorination, initiated by UV light, offers a pathway for the radical chlorination of methyl side chains. wikipedia.org This method can provide higher selectivity compared to thermal chlorination, as the reaction can often be carried out at lower temperatures. By controlling the wavelength of light and the reaction medium, it is possible to influence the regioselectivity of the chlorination, potentially favoring the desired monochlorination of the 3-methyl group in a precursor like 6-chloro-2,3-dimethylpyridine. Photochemical methods can also reduce the need for chemical radical initiators, contributing to a greener process.
Catalytic Approaches: The development of catalytic methods for the side-chain chlorination of methylpyridines is a promising area of research. The use of catalysts can enhance the reaction rate and selectivity, allowing for milder reaction conditions and reducing the formation of byproducts. For example, the use of catalysts in the gas-phase chlorination of pyridine derivatives has been explored to improve the efficiency of the process. researchgate.net Research into novel catalytic systems, including those based on transition metals or supported reagents, could lead to more sustainable and economical synthetic routes for this compound.
Table 4: Comparison of Synthetic Approaches
| Synthetic Approach | Key Features | Advantages | Disadvantages |
| Friedel-Crafts Acylation (Multi-step) | Acylation followed by reduction and chlorination | Reliable, scalable, uses common precursors | Multi-step, may generate significant waste |
| Direct Chlorination | Radical chlorination of methylpyridines | More direct route | Can lead to a mixture of products, selectivity issues |
| Selective Chlorine Transfer | Conversion of hydroxymethyl group to chloromethyl | High selectivity, milder options available (cyanuric chloride) | Requires preparation of the hydroxymethyl precursor |
| Multi-step from Lutidine | N-oxidation, chlorination, Boekelheide rearrangement, final chlorination | High control over regiochemistry, high purity products | Lengthy multi-step process |
| Advanced/Green Approaches | Use of TCCA, photochemistry, catalysis | Safer reagents, potentially higher selectivity, reduced environmental impact | May require specialized equipment, catalyst development is ongoing |
Continuous Flow Reaction Module Implementations for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. mdpi.comnih.gov This methodology utilizes a system of pumps and reactors to move a continuous stream of reactants, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.commdpi.com The benefits often include improved safety, higher yields, better product quality, and easier scalability. nih.gov
The implementation of continuous flow reactors can overcome limitations associated with hazardous reactions, poor heat transfer, and difficult-to-handle reagents that are often encountered in batch syntheses of heterocyclic compounds. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Limited control over temperature and mixing, especially at scale. | Precise control over temperature, pressure, and residence time. mdpi.com |
| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Enhanced safety due to small reactor volumes and superior heat exchange. nih.gov |
| Efficiency & Yield | Can suffer from lower yields and side product formation. | Often results in higher yields and improved selectivity. nih.gov |
| Scalability | Scaling up can be challenging and non-linear. | More straightforward and predictable scale-up by running longer or in parallel. |
| Automation | More complex to fully automate. | Easily integrated with automation for process optimization. mdpi.com |
Catalyst-Mediated Reaction Pathways
Catalysis is fundamental to the efficient synthesis of substituted pyridines. Various transition-metal catalysts are employed to facilitate key bond-forming reactions, often with high selectivity and under milder conditions than non-catalytic methods.
Ruthenium Catalysts: Ruthenium-based catalysts have been effectively used for N-oxidation and N-deoxygenation reactions in the synthesis of pyridine derivatives. For example, in a modified synthesis of a 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine intermediate, RuCl₃·3H₂O was used in catalytic amounts for the N-oxidation of 2,3-lutidine and for the subsequent N-deoxygenation step. orientjchem.org
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are instrumental in forming C-C bonds to introduce aryl substituents onto the pyridine ring. organic-chemistry.org
Copper Catalysts: Copper catalysis, often combined with activation by salts like lithium fluoride, facilitates the transformation of heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org This method is valuable for the scaffold decoration of complex molecules. organic-chemistry.org
Platinum Catalysts: In the synthesis of related compounds like 6-chloro-3-pyridylmethylamines, platinum catalysts are used for the reduction of imine intermediates under hydrogen pressure. google.com This highlights the role of catalysts in functional group transformations on the pyridine scaffold. google.com
Table 2: Examples of Catalytic Systems in Pyridine Synthesis
| Catalyst System | Reaction Type | Application Example | Reference |
|---|---|---|---|
| RuCl₃·3H₂O | N-oxidation / N-deoxygenation | Synthesis of 2,3-Dimethyl-pyridine-N-oxide | orientjchem.org |
| Pd₂(dba)₃ / X-Phos | Negishi Cross-Coupling | Synthesis of 2-aryl-substituted pyridines | organic-chemistry.org |
| Copper / LiF or MgCl₂ | C-H Functionalization | Transformation of N-oxides to 2-substituted pyridines | organic-chemistry.org |
| Platinum on Carbon | Hydrogenation / Reduction | Reduction of 6-chloro-3-pyridylmethylideneamines | google.com |
Green Chemistry Metrics and Principles in Synthetic Design (e.g., Atom Economy, E-Factor)
The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. nih.gov Key metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are used to quantify the efficiency and sustainability of a chemical process. researchgate.netchegg.com
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net The ideal AE is 100%, indicating that all atoms from the reactants are found in the final product, with no byproducts. rsc.org
E-Factor: Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. researchgate.net A lower E-Factor signifies a more environmentally friendly process with less waste. orientjchem.org
Table 3: Green Chemistry Metrics for the Synthesis of a 2-(Chloromethyl)pyridine Analogue
| Step | Reaction | Atom Economy (AE) (%) | Reaction Mass Efficiency (RME) (%) | E-Factor |
|---|---|---|---|---|
| 1 | N-Oxidation of 2,3-lutidine | 89.2 | 82.9 | 10.8 |
| 2 | Synthesis of 4-methylthio-pyridine-N-oxide | 58.7 | 53.1 | 18.8 |
| 3 | Oxidation to 4-(methylsulfonyl)pyridine-N-oxide | 85.9 | 73.0 | 3.2 |
| 4 | N-Deoxygenation | 92.5 | 78.6 | 13.5 |
| 5 | Chlorination | 51.5 | 42.2 | 22.1 |
Data adapted from a modified synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org
Regioselectivity and Stereochemical Control in Synthesis
Achieving the correct substitution pattern (regioselectivity) on the pyridine ring is a significant synthetic challenge. rsc.org The electronic nature of the pyridine ring directs electrophilic and nucleophilic substitutions to specific positions, but synthesizing polysubstituted isomers like this compound requires highly specific methods.
Several strategies have been developed to control regioselectivity:
Directed Metalation: The use of directing groups allows for metalation (e.g., lithiation) at a specific position, which can then be quenched with an electrophile to introduce a new substituent. rsc.org
Blocking Groups: A simple maleate-derived blocking group has been used to enable selective Minisci-type alkylation at the C-4 position of the pyridine ring. nih.gov This group effectively shields other positions, directing the reaction to the desired site before being removed. nih.gov
Manipulation of Pyridine N-oxides: The addition of Grignard reagents to pyridine N-oxides, followed by treatment with reagents like trifluoromethanesulfonic anhydride or acetic anhydride, can selectively afford either 2- or 4-substituted pyridines in good yields. organic-chemistry.orgnih.govrsc.org
While this compound is an achiral molecule, the synthesis of its more complex, biologically active analogues often requires stereochemical control. mdpi.com This involves controlling the three-dimensional arrangement of atoms. Stereochemical effects can be used to modulate the affinity and selectivity of pyridine-containing ligands towards different metal ions. nih.govnih.gov Recent advances in asymmetric catalysis have enabled the dearomatization of pyridines with high control over both regiochemistry and stereochemistry, yielding chiral dihydropyridine (B1217469) products. mdpi.com
Scale-Up Considerations and Industrial Process Development
Translating a laboratory-scale synthesis to an industrial process involves overcoming numerous challenges related to safety, cost, and robustness. For compounds like this compound, key considerations include:
Reagent Selection and Handling: Many laboratory syntheses use hazardous or difficult-to-handle reagents. For example, thionyl chloride is commonly used for chlorination but produces toxic sulfur dioxide gas, which complicates large-scale production. mdpi.com Alternative, safer chlorinating agents like cyanuric chloride, which produces a solid, easily removable byproduct, are more suitable for industrial processes. mdpi.com Similarly, pyrophoric reagents like n-butyllithium, which require cryogenic temperatures, can be replaced with safer alternatives like Turbo Grignard reagents that function under milder conditions. mdpi.com
Process Safety and Heat Management: Reactions must be well-characterized to manage heat flow, especially for exothermic reactions, to prevent thermal runaways in large reactors. google.com
Purification and Waste Management: Developing efficient purification methods (e.g., crystallization vs. chromatography) is crucial for achieving high purity on a large scale. google.com Minimizing waste streams is also a key objective, aligning with green chemistry principles. google.com
Shift to Continuous Manufacturing: As discussed, moving from batch to continuous flow processes is a major trend in industrial process development. nih.gov This approach offers superior control and safety, making it highly attractive for the large-scale production of complex chemical intermediates. lookchem.com A patent for the related 6-chloro-2-trichloromethyl pyridine describes a process using a 500L reactor, indicating the scale at which these compounds are produced. google.com
Table 4: Industrial Scale-Up Challenges and Solutions for Chloromethylpyridine Synthesis
| Challenge | Laboratory Solution | Industrial Solution |
|---|---|---|
| Chlorination Reagent | Thionyl chloride (SOCl₂) | Cyanuric chloride or other solid/less hazardous chlorinating agents. mdpi.com |
| Metalation Reagent | n-Butyllithium at -78 °C | Grignard reagents (e.g., Turbo Grignard) at 0 °C to room temperature. mdpi.com |
| Heat Transfer | Small flask, easy to cool. | Jacketed reactors with precise temperature control; continuous flow reactors. |
| Purification | Column chromatography. | Recrystallization, distillation, or extraction to handle large volumes. google.com |
| Throughput | Gram scale. | Kilogram to ton scale, often achieved through continuous processing. nih.govgoogle.com |
Chemical Reactivity and Derivatization Strategies of 6 Chloro 3 Chloromethyl 2 Methylpyridine
Reactivity of the Chloromethyl Moiety
The chloromethyl group attached to the pyridine (B92270) ring at the C-3 position behaves similarly to a benzylic halide. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles.
The primary reaction pathway for the chloromethyl group is nucleophilic substitution, typically proceeding through an SN2 mechanism. This transformation is highly efficient for creating new carbon-heteroatom or carbon-carbon bonds. The electrophilic nature of the chloromethyl carbon facilitates reactions with a wide array of nucleophiles. mdpi.com For instance, in a related heterocyclic system, the chlorine atom of a chloromethyl group can be readily substituted by nucleophiles like sodium benzenesulfinate (B1229208) in a polar aprotic solvent such as dimethylsulfoxide (DMSO). mdpi.com
The scope of this reaction is broad, allowing for the introduction of various functional groups. The table below illustrates potential derivatizations through nucleophilic substitution.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
| Hydroxide (HO⁻) | Sodium Hydroxide | Alcohol | |
| Alkoxide (RO⁻) | Sodium Methoxide | Ether | |
| Cyanide (CN⁻) | Sodium Cyanide | Nitrile | |
| Thiolate (RS⁻) | Sodium Thiomethoxide | Thioether | |
| Azide (N₃⁻) | Sodium Azide | Azide | |
| Amine (R₂NH) | Diethylamine | Amine | |
| Carboxylate (RCOO⁻) | Sodium Acetate | Ester |
This table presents a generalized scope of potential reactions based on the established reactivity of chloromethyl groups.
While less common than nucleophilic substitutions, the chloromethyl group can theoretically participate in radical-mediated transformations. Analogous to benzylic halides, the C-Cl bond can be cleaved homolytically under photolytic or radical-initiator conditions to generate a pyridylmethyl radical. This reactive intermediate could then engage in various radical processes, including coupling reactions or atom transfer radical polymerization (ATRP). However, specific literature detailing such transformations for 6-Chloro-3-(chloromethyl)-2-methylpyridine is not widely available, suggesting this remains a less explored area of its reactivity.
The chloromethyl group, along with an adjacent hydrogen atom on the methyl group at the C-2 position, can undergo elimination reactions to form an unsaturated product. This process, typically an E2 elimination, is favored by the use of a strong, sterically hindered, non-nucleophilic base. libretexts.org Such conditions minimize competitive SN2 substitution reactions.
Treatment of this compound with a base like potassium tert-butoxide could lead to the dehydrochlorination and formation of 6-chloro-2-methyl-3-vinylpyridine. The regioselectivity is dictated by the availability of protons on the adjacent carbon atoms. The major product would be the more highly substituted alkene, in accordance with Zaitsev's rule, although in this specific case, only one constitutional isomer is possible from the elimination involving the methyl and chloromethyl groups. libretexts.org
Reactivity of the Chloropyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqwikipedia.org This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic attack.
Electrophilic aromatic substitution (SEAr) on pyridine is significantly more difficult than on benzene (B151609). wikipedia.org The ring is highly deactivated, a condition exacerbated in acidic media (often required for SEAr) where the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion. uoanbar.edu.iqwikipedia.org This further repels incoming electrophiles.
When substitution does occur, it is generally directed to the C-3 and C-5 positions (meta to the nitrogen). uoanbar.edu.iq In this compound, the directing effects of the existing substituents must be considered for the remaining C-4 and C-5 positions:
2-Methyl (-CH₃): An activating, ortho-, para-directing group. libretexts.orgchemguide.co.uk
6-Chloro (-Cl): A deactivating, ortho-, para-directing group. libretexts.org
3-Chloromethyl (-CH₂Cl): A deactivating group due to the inductive electron-withdrawal by the chlorine atom. stackexchange.com
The combined influence of these groups makes predicting the precise outcome complex. The activating effect of the methyl group at C-2 would direct towards the C-4 position, while the chloro group at C-6 would also direct towards the C-4 and C-2 positions. The deactivating nature of the chloromethyl group at C-3 would favor substitution away from its adjacent positions. Therefore, any potential electrophilic substitution would most likely occur at the C-4 position, though vigorous reaction conditions would be necessary. uoanbar.edu.iq
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like chlorine is present at the C-2, C-4, or C-6 positions. uoanbar.edu.iq In this compound, the chlorine atom at the C-6 position is activated for displacement by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. youtube.comlibretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups can further stabilize the Meisenheimer intermediate and increase the reaction rate. researchgate.netnih.gov
| Nucleophile | Reagent Example | Product Structure |
| Hydroxide (HO⁻) | Sodium Hydroxide | |
| Alkoxide (RO⁻) | Sodium Methoxide | |
| Amine (R₂NH) | Pyrrolidine | |
| Thiolate (RS⁻) | Sodium Thiophenoxide |
This table provides illustrative examples of SNAr reactions at the C-6 position.
Transition Metal-Catalyzed Coupling Reactions for Further Functionalization
The chlorine atom on the pyridine ring of this compound is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura coupling would typically involve reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like SPhos, Ad₂PnBu) is crucial for achieving high yields, especially with the less reactive chloro-pyridines. libretexts.orgnih.gov This reaction would replace the chlorine at the 6-position with a new aryl or vinyl group, allowing for the synthesis of complex biaryl structures.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid | Catalyst/Ligand | Base | Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 3-(Chloromethyl)-2-methyl-6-phenylpyridine |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Chloromethyl)-6-(4-methoxyphenyl)-2-methylpyridine |
| 3 | Pyridine-3-boronic acid | [Pd(dppf)Cl₂] | Cs₂CO₃ | 3'-(Chloromethyl)-2'-methyl-[2,3'-bipyridine] |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the 6-position. soton.ac.ukrsc.org This is a valuable transformation for creating rigid, linear extensions to the pyridine core, which are often sought after in materials science and medicinal chemistry. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org The reaction has broad applicability, allowing for the coupling of a wide range of primary and secondary amines. numberanalytics.comorganic-chemistry.org In the context of this compound, the Buchwald-Hartwig amination would enable the synthesis of various 6-amino-3-(chloromethyl)-2-methylpyridine derivatives. researchgate.net This provides a direct route to compounds with potential biological activity, as the amino group can serve as a key pharmacophore. numberanalytics.com
Table 2: Potential Transition Metal-Catalyzed Reactions for Functionalization
| Reaction Type | Coupling Partner | Catalyst System | Resulting Functional Group at C-6 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Alkynyl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Amino |
Design and Synthesis of Novel Heterocyclic Systems
The bifunctional nature of this compound, with its reactive chloromethyl group and the potential for substitution at the 6-chloro position, makes it a valuable precursor for the synthesis of novel fused heterocyclic systems. The chloromethyl group is particularly useful as an electrophilic handle for intramolecular cyclization reactions.
For instance, the chloromethyl group can react with a nucleophile introduced at the 2-methyl position or at a substituent placed at the 6-position via a cross-coupling reaction. A common strategy involves the reaction of the chloromethyl group with a sulfur or nitrogen nucleophile to form a new ring. An example of this strategy is the synthesis of thiazolo[5,4-b]pyridines, which can be achieved from related chloromethyl pyridine precursors. researchgate.net
Another approach involves a two-step process where the 6-chloro position is first functionalized, for example, by introducing an amine via Buchwald-Hartwig amination. The newly introduced amino group can then undergo a cyclocondensation reaction with the chloromethyl group at the 3-position to form a fused dihydropyrazine (B8608421) ring. Similarly, reaction with a suitable precursor can lead to the formation of imidazo[1,2-b]pyridazine (B131497) systems. mdpi.com These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
Derivatization for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov this compound serves as a versatile scaffold for generating libraries of compounds for SAR investigations. mdpi.comcuny.edu By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological effect. nih.gov
The three main points of diversification on this scaffold are the 6-position, the 3-(chloromethyl) position, and the 2-methyl position.
Modification at the 6-Position: As discussed, transition metal-catalyzed coupling reactions can be used to introduce a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position. nih.gov SAR studies would then correlate the electronic and steric properties of these substituents with biological activity. mdpi.comcuny.edu For example, in a series of anti-HBV agents based on a 6-chloro-quinolin-2(1H)-one core, modifications at this position significantly impacted potency. nih.gov
Functionalization of the 2-Methyl Group: The methyl group at the 2-position can also be functionalized, for example, through C-H activation or by condensation reactions involving the acidic protons of the methyl group under appropriate conditions. This provides another avenue for structural modification to explore the SAR.
Table 3: Potential Derivatization Sites for SAR Studies
| Position | Derivatization Strategy | Potential Functional Groups |
| C-6 | Suzuki, Sonogashira, Buchwald-Hartwig | Aryl, Heteroaryl, Alkynyl, Amino |
| C-3 (via CH₂Cl) | Nucleophilic Substitution | Amines, Ethers, Thioethers, Azides |
| C-2 (via CH₃) | C-H Activation / Condensation | Alkylated chains, Alkenyl groups |
By systematically exploring these derivatization pathways, a comprehensive SAR profile can be developed, guiding the design of more potent and selective analogues for various therapeutic targets. nih.gov
Strategic Applications in Advanced Organic Synthesis
Role as Key Intermediates in Pharmaceutical Synthesis
Chlorinated pyridine (B92270) derivatives are fundamental intermediates in the production of numerous active pharmaceutical ingredients (APIs). The specific arrangement of substituents in 6-Chloro-3-(chloromethyl)-2-methylpyridine makes it a valuable precursor for creating complex molecular architectures required for therapeutic efficacy.
The 6-chloro-substituted pyridine framework is a recurring motif in the design of new therapeutic agents. Research into heterocyclic systems has led to the synthesis of novel imidazo[4,5-b]pyridines, which incorporate a 6-chloro-substitution, for evaluation of their anti-HBV (Hepatitis B virus) activity. researchgate.net While research is ongoing, the potential for pyridine-based compounds to form the basis of new antiviral and antibiotic drugs is a significant driver in medicinal chemistry. The development of such agents is critical in addressing the global challenge of antimicrobial resistance and emerging viral threats. nih.gov
While this compound is a key type of intermediate, specific isomers and analogues are used in the synthesis of major drug compounds like Rupatadine and proton-pump inhibitors such as Omeprazole.
Rupatadine Synthesis: The antihistamine Rupatadine is synthesized using a related isomer, 3-chloromethyl-5-methylpyridine hydrochloride. unifiedpatents.com The synthesis involves the base-catalyzed condensation of this pyridine derivative with Desloratadine. unifiedpatents.comquickcompany.in The chloromethyl group provides the reactive site for alkylating the piperidinylidene nitrogen of the Desloratadine core structure. researchgate.netepo.org
Omeprazole and Pantoprazole Intermediates: The synthesis of anti-ulcer drugs Omeprazole and Pantoprazole relies on different substituted chloromethyl pyridine intermediates. A common precursor for Omeprazole is 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. enaldrugs.com Similarly, the synthesis of Pantoprazole involves 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. google.com In these syntheses, the chloromethyl group is displaced by a mercaptobenzimidazole moiety to form the core structure of the final drug. google.comgoogle.comgoogleapis.comjustia.com
The following table summarizes the role of these key pyridine intermediates in drug synthesis.
| Drug Compound | Key Pyridine Intermediate | Role of Intermediate |
| Rupatadine | 3-Chloromethyl-5-methylpyridine hydrochloride | Provides the (5-methyl-pyridin-3-yl)methyl group via N-alkylation of Desloratadine. unifiedpatents.comquickcompany.in |
| Omeprazole | 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | Acts as the electrophile that couples with 5-methoxy-2-mercapto-benzimidazole. enaldrugs.comgoogle.com |
| Pantoprazole | 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride | Serves as a crucial building block for constructing the final drug molecule through substitution reaction. google.com |
The field of radiopharmaceuticals has seen a resurgence, with a focus on developing new targeted diagnostic and therapeutic agents. nih.gov The incorporation of radionuclides into biologically active molecules is a key strategy. While the direct use of this compound in prominent, clinically-used radiopharmaceuticals is not widely documented, the functionalized pyridine scaffold is of interest for creating novel chelating agents or precursors for molecules that can be labeled with radioactive isotopes for imaging or therapy. The development in this area is focused on creating stable, targeted agents, and versatile building blocks like substituted pyridines are valuable for exploration. nih.gov
Applications in Agrochemical Synthesis
Pyridine derivatives are integral to the agrochemical industry, forming the backbone of many modern pesticides. Their high efficacy, low toxicity profiles, and environmental compatibility have made them a focus of innovation. agropages.com Chlorinated methylpyridines, as a class, are essential starting materials for a variety of crop protection products. researchgate.net
Substituted pyridines are foundational to a wide range of herbicides and fungicides. The chlorination of picoline (methylpyridine) isomers is a large-scale industrial process that generates critical intermediates. researchgate.net These intermediates can be further functionalized, for instance, through fluorination via chlorine/fluorine exchange, to produce trifluoromethylpyridine (TFMP) derivatives. nih.govjst.go.jp These TFMP compounds are key structural motifs in numerous commercialized agrochemicals. researchgate.net The specific substitution pattern on the pyridine ring dictates the biological activity, determining whether the final product functions as a herbicide, fungicide, or insecticide.
The evolution of pesticides has led to the fourth generation, which is dominated by pyridine-based compounds. agropages.com These agrochemicals are recognized for their high efficiency and improved safety profiles compared to older generations like organochlorines and organophosphates. Methylpyridine derivatives are primary feedstocks for producing these advanced pesticides. agropages.com For example, intermediates such as 2-chloro-5-chloromethylpyridine (CCMP), an isomer of the subject compound, are used directly in the synthesis of insecticides like Imidacloprid and Acetamiprid (B1664982). agropages.com The versatility of these pyridine building blocks allows for the creation of a diverse range of active ingredients tailored to specific agricultural needs. agropages.com
Intermediates for Nitrogen Fertilizer Synergists
While direct application of this compound as a nitrogen fertilizer synergist is not extensively documented, its structural analogs play a crucial role in agriculture. A closely related compound, 6-chloro-2-(trichloromethyl)pyridine, is a known nitrogen fertilizer synergist that selectively inhibits nitrification in the soil. google.com This inhibition process slows the conversion of ammonium (B1175870) to nitrate, reducing nitrogen loss and improving the efficiency of nitrogen fertilizers. This can lead to increased crop yields, with studies showing potential increases of around 10% in crops like rice, corn, and wheat, while also reducing the required amount of nitrogen fertilizer. google.com
The synthesis of these synergists often starts from simple pyridines. For instance, the production of 6-chloro-2-(trichloromethyl)pyridine involves the chlorination of 2-methylpyridine (B31789) at high temperatures in the presence of a solvent. google.com The structural similarity suggests that this compound could serve as a key intermediate in the synthesis of novel or modified synergists, where the specific arrangement of substituents is tailored to optimize activity and environmental compatibility. The chloromethyl group, in particular, offers a reactive handle for further chemical modification.
Contributions to Material Science and Advanced Materials Development
The unique chemical reactivity of this compound makes it a candidate for the development of advanced materials, including polymers and functional coatings.
The presence of the chloromethyl group is key to its utility in polymer science. This functional group is highly reactive and can participate in various polymerization and polymer modification reactions. For example, chloromethylated monomers like 4-chloromethyl styrene (B11656) are used in the synthesis of copolymers through free-radical polymerization. derpharmachemica.com These resulting polymers, containing reactive chloromethyl side chains, can be further modified by substitution reactions to introduce new functionalities.
Similarly, this compound can be envisioned as a monomer or a grafting agent. It could be used to introduce pyridyl groups into polymer structures. Pyridine-grafted copolymers have been synthesized for applications such as antimicrobial materials and fluorescence agents. mdpi.com The pyridine moiety can impart specific properties, including metal coordination capabilities, altered solubility, and enhanced thermal stability, to the final polymer.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Role of this compound | Potential Polymer Product |
| Grafting-to | Functionalizing Agent | Polymer backbone with pendant 6-chloro-2-methylpyridyl groups. |
| Monomer Synthesis | Precursor | Conversion to a polymerizable derivative (e.g., a styrenic or acrylic monomer). |
| Polycondensation | Monomer | Copolymers where the pyridine unit is part of the main chain. |
Pyridine-containing materials are explored for their potential in electronic and optical applications. The nitrogen atom in the pyridine ring can coordinate with metal ions, a property that is leveraged to create surface-confined metal-organic networks and assemblies. acs.org These materials have potential uses in electrochromic devices, sensors, and solar cells. acs.org
The this compound molecule can be used to anchor pyridine functionalities onto surfaces or within coating formulations. The chloromethyl group can react with surface hydroxyl or amine groups to form stable covalent bonds, effectively modifying the surface properties of materials like silica (B1680970) or metal oxides. The resulting pyridine-functionalized surface can then be used to chelate metal ions or to alter the adhesive and electronic properties of the coating.
Ligand Design and Coordination Chemistry (for related pyridyl compounds)
The pyridine ring is a fundamental building block in the design of ligands for coordination chemistry. The lone pair of electrons on the nitrogen atom is not part of the aromatic system, making it available to coordinate with a wide range of metal ions. nih.gov This ability has led to the extensive use of pyridyl-based ligands in catalysis, metal ion sensing, and the formation of complex molecular assemblies. nih.govrsc.org
The design of selective ligands often involves preorganizing the ligand structure to fit a specific metal ion while creating a mismatch for competing ions. nih.gov Factors such as the number and geometry of coordination sites, steric hindrance between atoms, and the size of chelate rings all influence a ligand's affinity and selectivity for different metals. nih.govrsc.org For instance, incorporating the pyridine ring into a larger, more rigid structure like 1,10-phenanthroline (B135089) can pre-organize the donor atoms for stronger metal binding compared to the more flexible 2,2'-bipyridyl. rsc.org
Substituents on the pyridine ring, such as the chloro and methyl groups in this compound, can modulate the electronic properties and steric profile of the ligand. These modifications can fine-tune the stability and reactivity of the resulting metal complexes. nih.gov While this compound itself is primarily an intermediate, its derivatives, where the chloromethyl group is converted into another coordinating arm, could function as multidentate ligands, forming stable complexes with transition metals. The rich coordination chemistry of pyridyl-type ligands has been instrumental in incorporating diverse metal ions into functional materials. acs.org
Advanced Analytical Characterization in Research for 6 Chloro 3 Chloromethyl 2 Methylpyridine
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of electromagnetic radiation with the molecule, these techniques provide detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
For 6-Chloro-3-(chloromethyl)-2-methylpyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl group protons (at position 2) would likely appear as a singlet in the aliphatic region. The chloromethyl group protons (at position 3) would also produce a singlet but shifted further downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The two aromatic protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. researchgate.netdocbrown.info
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom in the methyl group, the chloromethyl group, and the five carbons of the substituted pyridine ring. hmdb.cadocbrown.info
Table 1: Predicted NMR Data for this compound
| Analysis Type | Predicted Signals | Expected Chemical Shift (ppm) Range | Notes |
|---|---|---|---|
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5 ppm | Singlet |
| Chloromethyl Protons (-CH₂Cl) | ~4.6 ppm | Singlet | |
| Aromatic Protons (H-4, H-5) | ~7.0 - 8.5 ppm | Doublets |
| ¹³C NMR | Unique Carbon Atoms | 7 signals | Shifts depend on electronic environment |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 174.99556 Da. uni.lu
A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any fragment containing a chlorine atom will show two peaks separated by two m/z units, with the M+2 peak having about one-third the intensity of the M peak. For a molecule with two chlorine atoms like this compound, a characteristic M, M+2, and M+4 peak pattern is expected. nist.gov
Common fragmentation pathways may include the loss of a chlorine radical or the entire chloromethyl group. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate the compound from a mixture before mass analysis.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M]+ | 174.995 |
| [M+H]⁺ | 176.003 |
| [M+Na]⁺ | 197.985 |
| [M-H]⁻ | 173.988 |
Data sourced from predicted values. uni.lu
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum for this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrations include C-H stretching from both the aromatic ring and the aliphatic methyl and chloromethyl groups. The pyridine ring itself will show characteristic C=C and C=N stretching vibrations. Finally, the carbon-chlorine (C-Cl) bonds will have distinct stretching vibrations in the fingerprint region of the spectrum. nih.gov
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. For aromatic compounds like pyridine derivatives, absorption in the UV region is typically due to π → π* and n → π* electronic transitions. libretexts.orgrsc.org The spectrum of pyridine in an acidic mobile phase shows absorption maxima around 202 nm and 254 nm. sielc.com The presence of substituents on the pyridine ring, such as the chloro, chloromethyl, and methyl groups in the target compound, can cause shifts in the wavelength of maximum absorbance (λmax). researchgate.net This technique is particularly useful in quantitative analysis and for monitoring reactions.
Chromatographic Methods for Purity Assessment and Separation Efficacy
Chromatography is essential for separating components of a mixture and assessing the purity of a compound. It is a critical tool for quality control in chemical synthesis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. sielc.comhelixchrom.com
In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, often a mixture of acetonitrile and water with a buffer such as sulfuric or phosphoric acid. sielc.compatsnap.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by the relative area of the main peak corresponding to the compound versus the areas of any other peaks representing impurities. Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles but uses smaller particles in the column to provide higher resolution and faster analysis times.
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For chloromethylpyridine derivatives, GC is frequently employed to monitor the progress of synthesis reactions, determine the purity of the final product, and quantify the presence of any isomers or impurities.
Detailed Research Findings
In the synthesis of various chloro-methyl-pyridine derivatives, GC is the primary method for real-time reaction monitoring. For instance, during the chlorination of methylpyridines, GC analysis allows chemists to track the formation of the desired product and any byproducts. Patents detailing the synthesis of 2-chloro-5-chloromethylpyridine and other isomers consistently reference the use of gas chromatography to assess the reaction's completion and the purity of the resulting product. In one documented process, the reaction is deemed complete when the content of 2-chloro-5-chloromethylpyridine reaches a certain percentage, as determined by GC. google.com
The choice of GC column and detector is critical for the effective separation of closely related isomers. A capillary column with a non-polar or medium-polarity stationary phase is typically suitable for the separation of chlorinated aromatic compounds. The following table outlines a hypothetical set of GC parameters that would be appropriate for the analysis of this compound, based on standard methods for similar analytes.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Chlorinated Pyridine Derivatives
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
This table is a representation of typical GC conditions and may require optimization for the specific analysis of this compound.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information.
Detailed Research Findings
While a specific crystal structure for this compound is not readily found in open-access crystallographic databases, numerous studies on substituted pyridines have been published, providing insight into the expected structural features. For example, the crystal structures of various substituted pyridinium (B92312) salts have been determined, revealing details about hydrogen bonding and molecular packing. eurjchem.com
The following table presents representative crystallographic data for a related substituted pyridine compound to illustrate the type of information obtained from an X-ray diffraction experiment.
Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.99 Å, b = 12.16 Å, c = 7.49 Å, β = 113.5° |
| Volume | 750.7 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.55 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
This data is for a representative substituted pyridine and is intended to be illustrative of the information obtained from an X-ray crystallographic study.
Mechanistic Investigations of Biological Interactions and Environmental Fate
Biological Activity and Mechanistic Pathways of Derivatives
Derivatives of 6-chloro-3-(chloromethyl)-2-methylpyridine are precursors to a variety of biologically active compounds. The pyridine (B92270) ring system is a common scaffold in medicinal chemistry, and modifications to this core structure have led to the development of agents with diverse therapeutic and pesticidal activities.
Certain pyridine derivatives have been investigated for their ability to inhibit specific enzymes. For example, a study on novel pyridine derivatives synthesized for anti-malarial purposes found that the most active compounds likely exert their effect through the inhibition of the dihydrofolate reductase enzyme. nih.gov Molecular docking studies of these active compounds revealed significant hydrogen and hydrophobic interactions within the enzyme's active site, which are believed to be responsible for their observed anti-malarial effects. nih.gov
A significant derivative of the parent compound is the neonicotinoid insecticide acetamiprid (B1664982). Neonicotinoids are known for their specific action on the nervous systems of insects. The cyanoimine moiety of acetamiprid provides it with a high affinity for the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, while having a much lower affinity for vertebrate nAChRs. nih.gov This selective binding leads to the paralysis and eventual death of insect pests. nih.gov The high density of these receptors in the insect abdomen, thorax, and head corresponds with the highest concentrations of acetamiprid found in these tissues shortly after ingestion. wikipedia.org
In vitro screening is a crucial step in identifying the biological potential of new chemical entities. Various derivatives of the pyridine and quinazoline (B50416) scaffolds have demonstrated significant activity in these assays.
Antitumor Activity : A series of novel 6-chloro-quinazolin derivatives were synthesized and tested for their antitumor activities against three human cancer cell lines: MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer). Many of the tested compounds showed good activity, with derivatives 5a and 5f being the most potent. nih.gov
Anti-malarial Activity : In a study focused on anti-malarial agents, two series of pyridine derivatives were synthesized and evaluated. Compounds 2a , 2g , and 2h showed potent inhibition of parasite multiplication (90%, 91%, and 80%, respectively) against Plasmodium berghei in mice. nih.gov Furthermore, compound 2g demonstrated promising activity against a chloroquine-resistant strain of Plasmodium falciparum with an IC₅₀ value of 0.0402 µM. nih.gov
Antikinetoplastid Activity : A 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative, synthesized from a related chloromethyl precursor, displayed submicromolar in vitro activity against the trypomastigote blood stream form of Trypanosoma brucei brucei (EC₅₀ = 0.38 µM). mdpi.comresearchgate.net However, its poor solubility limited further evaluation against Leishmania species. mdpi.comresearchgate.net
| Compound Class | Specific Derivative | Target/Assay | Result | Source |
|---|---|---|---|---|
| 6-Chloro-quinazolin | 5a, 5f | Antitumor (MGC-803, Bcap-37 cells) | Induced significant apoptosis | nih.gov |
| Pyridine Derivative | 2g | Anti-malarial (CQ-resistant P. falciparum) | IC₅₀ = 0.0402 µM | nih.gov |
| Imidazo[1,2-b]pyridazine (B131497) | 3 | Antikinetoplastid (T. b. brucei) | EC₅₀ = 0.38 µM | mdpi.comresearchgate.net |
Research into the cellular and molecular mechanisms of these derivatives has provided insights into their mode of action. For instance, the most active 6-chloro-quinazolin derivatives, 5a and 5f , were found to induce apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov Flow cytometry analysis confirmed this, showing apoptosis ratios of 31.7% and 21.9% in MGC-803 cells after 24 hours of treatment at a 10 μM concentration. nih.gov This indicates that their antitumor effect is mediated, at least in part, by triggering programmed cell death.
Environmental Transformation and Degradation Pathways
The environmental fate of compounds derived from this compound is largely informed by studies on the widely used insecticide acetamiprid. Its transformation and degradation are influenced by biotic and abiotic factors in soil and water.
Acetamiprid degrades relatively quickly in the environment, particularly through aerobic soil metabolism, with reported half-lives ranging from less than one day to 8.2 days. wikipedia.orgepa.gov This degradation leads to the formation of several metabolites and transformation products.
Three primary metabolic pathways have been proposed for acetamiprid. wikipedia.org
Oxidative Cleavage : The first pathway involves the oxidative cleavage of the nitromethylene bond, which is followed by another oxidation to form 6-chloronicotinic acid. wikipedia.org
N-demethylation : The second pathway begins with N-demethylation reactions, also followed by oxidation, which ultimately yields 6-chloronicotinic acid. wikipedia.orgresearchgate.net
Cyanamine Group Cleavage : The third pathway consists of the oxidative cleavage of the cyanamine group. wikipedia.org
Microbial action plays a significant role in these transformations. For example, the fungus Fusarium sp. strain CS-3 can degrade acetamiprid, producing metabolites such as N´-[(6-chloropyridin-3-yl) methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid. researchgate.net Similarly, a microbial consortium designated ACE-3 was found to biodegrade acetamiprid through pathways involving demethylation and oxidative cleavage. nih.gov
The major degradates identified in aerobic soil systems include IM-1-4, IC-0, and IM-1-5. epa.gov The metabolite IM-1-4, identified as N-methyl-(6-chloro-3-pyridyl)methyl amine, has been shown to be substantially more persistent than the parent acetamiprid, reaching a maximum of 73.3% of the applied material after 121 days in one study. epa.gov While these degradation products can potentially reach groundwater, they are predicted to not be of toxicological significance. wikipedia.org
| Metabolite/Product Code | Chemical Name | Formation Pathway | Environmental Compartment | Source |
|---|---|---|---|---|
| IM-1-4 | N-methyl-(6-chloro-3-pyridyl)methyl amine | N-demethylation | Aerobic Soil, Anaerobic Aquatic | epa.govepa.govfao.org |
| IC-0 | 6-chloronicotinic acid | Oxidative cleavage, N-demethylation | Aerobic Soil, Plants, Rats | wikipedia.orgresearchgate.netepa.govfao.org |
| IM-2-1 | N'-((6-chloro-3-pyridinyl)methyl)-N-cyano-N-methyl-acetamidine | N-demethylation | Plants, Rats | researchgate.netfao.org |
| IM-1-3 | N-(6-chloro-3-pyridinyl)methyl acetamide | Oxidative cleavage of cyanoimino group | Soil, Plants | researchgate.netfao.org |
| IM-0 | 6-chloro-3-pyridinemethanol | Degradation of IM 1-4 | Rats, Plants | researchgate.net |
| IM-1-5 | Not specified | Aerobic soil metabolism (at pH > 8) | Aerobic Soil | epa.gov |
Photodegradation Kinetics and Mechanisms
Detailed studies are needed to determine the rate and mechanisms of this compound degradation under the influence of light. Key areas for investigation would include:
Direct Photolysis: Quantifying the rate of degradation when the molecule directly absorbs photons, and identifying the resulting transformation products.
Indirect Photolysis: Investigating the role of photosensitizers, such as hydroxyl radicals or singlet oxygen, in accelerating its degradation in aqueous and atmospheric environments.
Quantum Yield: Determining the efficiency of the photodegradation process, a critical parameter for environmental modeling.
Influence of Environmental Factors: Assessing how factors like pH, temperature, and the presence of organic matter affect the photodegradation rate.
A hypothetical data table for future research on the photodegradation kinetics might look like this:
| Parameter | Value | Conditions |
| Direct Photolysis Half-Life (t½) | Data not available | pH 7, 25°C, simulated sunlight |
| Indirect Photolysis Rate Constant (kOH) | Data not available | Reaction with hydroxyl radicals |
| Quantum Yield (Φ) | Data not available | at specific wavelengths (e.g., 290-400 nm) |
Biodegradation Processes in Environmental Matrices
The ability of microorganisms in soil and water to break down this compound is a crucial aspect of its environmental persistence. Research in this area should focus on:
Aerobic and Anaerobic Degradation: Identifying microbial communities capable of metabolizing the compound under both oxygen-rich and oxygen-depleted conditions.
Metabolic Pathways: Elucidating the sequence of biochemical reactions involved in its breakdown and identifying the intermediate and final metabolites.
Degradation Rates in Soil and Water: Measuring the half-life of the compound in different types of soil and aquatic systems to understand its persistence.
Enzymatic Mechanisms: Characterizing the specific enzymes produced by microorganisms that are responsible for initiating the degradation process.
Future research findings could be summarized in a table such as:
| Environmental Matrix | Condition | Half-Life (t½) | Primary Metabolites |
| Soil (Loam) | Aerobic | Data not available | Data not available |
| Soil (Clay) | Anaerobic | Data not available | Data not available |
| Freshwater | Aerobic | Data not available | Data not available |
Academic Modeling of Environmental Fate and Distribution
Once empirical data on its physicochemical properties and degradation rates are available, academic models can be employed to predict the environmental behavior of this compound. These models are essential for risk assessment and would typically evaluate:
Partitioning Behavior: Using properties like the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc) to predict whether the compound is more likely to be found in water, soil, or air.
Long-Range Transport Potential: Assessing the likelihood of the compound traveling long distances from its source through atmospheric or aquatic pathways.
A summary of key parameters for such modeling would include:
| Model Parameter | Predicted Value | Significance |
| Soil Adsorption Coefficient (Koc) | Data not available | Mobility in soil |
| Henry's Law Constant | Data not available | Volatilization from water |
| Predicted Environmental Concentration (PEC) | Data not available | Estimated concentration in various environmental compartments |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies and Process Intensification
Future research into the synthesis of 6-Chloro-3-(chloromethyl)-2-methylpyridine is expected to move towards more efficient, safer, and scalable methods. A significant area of development is the adoption of process intensification techniques, such as continuous flow chemistry. The use of microchannel reactors, for instance, could offer better control over reaction parameters, leading to higher yields and purity of 2-chloro-5-chloromethylpyridine, a closely related isomer. This approach allows for rapid screening of reaction conditions and can be scaled up by numbering up the reactors.
Another emerging trend is the exploration of alternative and milder chlorinating agents to replace traditional reagents like thionyl chloride, which can be hazardous and lead to undesirable byproducts. For example, the use of cyanuric chloride in combination with a catalyst could provide a safer and more selective method for the chlorination of the methyl group.
Furthermore, the development of novel catalytic systems for the direct and selective chlorination of the pyridine (B92270) ring and the methyl group is a promising research avenue. This could involve the use of transition-metal catalysts or photoredox catalysis to achieve the desired transformations under milder reaction conditions.
A comparative table of conventional versus emerging synthetic approaches is presented below:
| Feature | Conventional Synthesis | Emerging Methodologies |
| Reaction Setup | Batch reactors | Continuous flow reactors / Microreactors |
| Chlorinating Agents | Thionyl chloride, sulfuryl chloride | Milder reagents (e.g., cyanuric chloride), catalytic systems |
| Process Control | Limited control over exotherms and mixing | Precise control over temperature, pressure, and mixing |
| Safety | Higher risk due to hazardous reagents and potential for runaway reactions | Improved safety profile due to smaller reaction volumes and milder conditions |
| Scalability | Can be challenging and require significant process redesign | More straightforward scalability through numbering-up |
Discovery of Novel Applications in Medicinal Chemistry and Crop Protection
Substituted pyridines are a cornerstone in the development of new pharmaceuticals and agrochemicals. The structural motifs present in this compound, namely the chlorinated pyridine ring and the chloromethyl group, make it a versatile building block for creating diverse molecular architectures with potential biological activity.
In medicinal chemistry, this compound can serve as a scaffold for the synthesis of novel therapeutic agents. The chloromethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution, leading to the generation of libraries of new compounds for biological screening. Research could focus on synthesizing derivatives with potential anticancer, anti-inflammatory, antiviral, antimicrobial, and antimalarial properties researchgate.net.
In the realm of crop protection, pyridine derivatives are integral to many modern pesticides. For example, 2-chloro-5-chloromethylpyridine is a key intermediate in the production of widely used neonicotinoid insecticides like imidacloprid and acetamiprid (B1664982) agropages.com. Future research could explore the use of this compound to develop new classes of insecticides, fungicides, or herbicides. Its structural features could lead to compounds with novel modes of action, helping to manage the development of resistance to existing pesticides. Additionally, related compounds like 6-chloro-2-trichloromethyl pyridine have been identified as useful intermediates for agricultural chemicals, including nitrogen fertilizer synergists that improve nitrogen uptake by plants google.comgoogle.com.
Sustainable Chemistry and Environmental Impact Mitigation Strategies
The principles of green chemistry are increasingly guiding the development of chemical processes. For the synthesis and application of this compound, future research will likely focus on several key areas to minimize its environmental footprint.
One major aspect is the use of greener solvents and reaction conditions. This includes exploring the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions. Microwave-assisted and ultrasound-assisted synthesis are other green techniques that could be investigated to accelerate reaction rates and reduce energy consumption nih.gov.
Atom economy is another crucial principle of green chemistry. Synthetic routes that maximize the incorporation of all starting materials into the final product will be favored. This involves the design of catalytic reactions that avoid the use of stoichiometric reagents, which generate significant amounts of waste.
A summary of potential green chemistry approaches is provided in the table below:
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Development of high-yield, selective catalytic methods to minimize byproduct formation. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Use of safer chlorinating agents and avoidance of toxic solvents. |
| Designing Safer Chemicals | In the application phase, designing derivatives with high efficacy and low environmental persistence. |
| Safer Solvents and Auxiliaries | Replacement of traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical CO2. |
| Design for Energy Efficiency | Employing energy-efficient techniques such as microwave or ultrasonic irradiation and flow chemistry. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridine ring, where feasible. |
| Catalysis | Utilizing highly selective and recyclable catalysts to improve efficiency and reduce waste. |
Computational Chemistry and Predictive Modeling for Structure-Property Relationships
Computational chemistry and predictive modeling are powerful tools that can accelerate the discovery and development of new chemical entities and processes. For this compound, these methods can provide valuable insights into its structure-property relationships.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule rjptonline.org. This can help in understanding its reaction mechanisms and in predicting the most likely sites for chemical modification. Molecular electrostatic potential (MEP) surface analysis can reveal the electron-rich and electron-deficient regions of the molecule, providing clues about its intermolecular interactions and reactivity towards different reagents rjptonline.org.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound. By building models based on a set of known compounds, it is possible to predict the properties of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with the discovery of new drugs and agrochemicals.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. This can provide a rational basis for the design of more potent and selective molecules.
The integration of computational modeling with experimental work will be crucial for unlocking the full potential of this compound and its derivatives in a more efficient and sustainable manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
